Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Overview
Description
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and a methoxyphenyl group attached to an acrylate ester framework.
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and its derivatives has been explored through different methods. For instance, the diradical polymerization of acrylonitrile initiated by a related compound, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, has been studied, indicating that the polymerization occurs at elevated temperatures with a specific kinetic equation and activation energy . Additionally, the Knoevenagel condensation reaction has been employed to synthesize various substituted ethylenes, including those with methoxyethyl phenylcyanoacrylate structures, which were then copolymerized with styrene .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate derivatives has been determined using techniques such as single crystal X-ray diffraction, which has revealed the presence of a three-dimensional supramolecular network in the Z isomer of a closely related compound . Vibrational frequency analysis, FT-IR, and Laser-Raman spectra, along with DFT studies, have been conducted to determine the optimized geometric parameters and vibrational frequencies of the compound, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been explored in various chemical reactions. For example, the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines has been described, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates . The compound has also been used as a starting material for the synthesis of novel trisubstituted ethylenes, which were subsequently copolymerized with styrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate have been characterized through various analytical techniques. Single crystal X-ray diffraction studies have provided insights into the crystal structure of a related compound, while NMR and mass spectrometry have confirmed the molecular structure . The optical, thermal, and electrical properties of the compound have been investigated, revealing its absorption properties, molar extinction coefficient, emission behavior, and photoconductivity . Vibrational spectroscopy and DFT calculations have further elucidated the compound's molecular energy values, including HOMO-LUMO energies .
Scientific Research Applications
Photoprotection and Toxicity Evaluation
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, in the form of its derivative LQFM048, has been studied for its photoprotective effects and toxicity profile. LQFM048 shows potential as a new sunscreen product, demonstrating low degradation under sunlight, interesting redox potential indicating antioxidant properties, and low acute oral systemic toxicity in mice. This makes it a promising candidate for further development in photoprotective applications (Vinhal et al., 2016).
Vibrational Frequency Analysis
Research has been conducted on the vibrational frequency analysis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate using FT-IR and Laser-Raman spectroscopy. Theoretical vibrational frequencies, IR intensities, and Raman activities were calculated, showing good agreement with experimental data. This research provides insights into the molecular structure and properties of the compound (Sert et al., 2014).
Corrosion Inhibition
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate has been studied for its role in corrosion inhibition. Research shows that synthetic acrylamide derivatives of this compound are effective as corrosion inhibitors for copper in nitric acid solutions. The compounds exhibit mixed-type inhibition properties and follow a chemical adsorption process, offering a potential application in corrosion protection (Abu-Rayyan et al., 2022).
Supramolecular Assembly
Studies have been conducted on the supramolecular assembly of Ethyl 2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, including the (4-methoxyphenyl) variant. These studies focus on interactions such as N⋯π and O⋯π, which are crucial in the crystal packing of these compounds. This research is significant for understanding the molecular interactions and structure of these compounds (Zhang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKGDEVERRGVFA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | |
CAS RN |
2286-29-5 | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL ALPHA-CYANO-4-METHOXYCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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